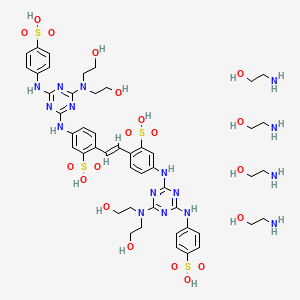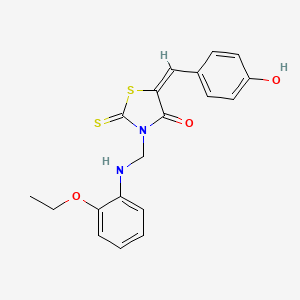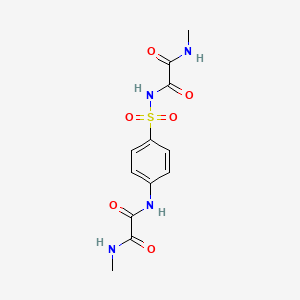
Ethanediamide, N-methyl-N'-((4-(((methylamino)oxoacetyl)amino)phenyl)sulfonyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanediamide, N-methyl-N’-((4-(((methylamino)oxoacetyl)amino)phenyl)sulfonyl)- is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes both amide and sulfonyl functional groups, making it a versatile molecule in synthetic chemistry and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanediamide, N-methyl-N’-((4-(((methylamino)oxoacetyl)amino)phenyl)sulfonyl)- typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of N-methyl ethanediamide with 4-(((methylamino)oxoacetyl)amino)phenyl sulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .
化学反応の分析
Types of Reactions
Ethanediamide, N-methyl-N’-((4-(((methylamino)oxoacetyl)amino)phenyl)sulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .
科学的研究の応用
Ethanediamide, N-methyl-N’-((4-(((methylamino)oxoacetyl)amino)phenyl)sulfonyl)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the manufacture of dyes, pigments, and other specialty chemicals
作用機序
The mechanism of action of Ethanediamide, N-methyl-N’-((4-(((methylamino)oxoacetyl)amino)phenyl)sulfonyl)- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or industrial effects .
類似化合物との比較
Similar Compounds
- N-methyl-N-(4-((methylamino)phenyl)sulfonyl)amine
- N-methyl-4-((methylamino)sulfonyl)benzamide
- N-(4-((cyclohexyl(methyl)amino)sulfonyl)phenyl)acetamide
Uniqueness
Ethanediamide, N-methyl-N’-((4-(((methylamino)oxoacetyl)amino)phenyl)sulfonyl)- is unique due to its combination of amide and sulfonyl functional groups, which confer distinct reactivity and stability. This makes it particularly valuable in synthetic chemistry and industrial applications where such properties are desired .
特性
CAS番号 |
81717-25-1 |
|---|---|
分子式 |
C12H14N4O6S |
分子量 |
342.33 g/mol |
IUPAC名 |
N-methyl-N'-[4-[[2-(methylamino)-2-oxoacetyl]sulfamoyl]phenyl]oxamide |
InChI |
InChI=1S/C12H14N4O6S/c1-13-9(17)11(19)15-7-3-5-8(6-4-7)23(21,22)16-12(20)10(18)14-2/h3-6H,1-2H3,(H,13,17)(H,14,18)(H,15,19)(H,16,20) |
InChIキー |
VQBNAQZYMBGKCN-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(=O)C(=O)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Cyano-N-(3-cyclopropyl(5,6,7,8,9,10-hexahydro-4-hydroxy-2-oxo-cycloocta[B]pyran-3-YL)methyl)phenyl benzensulfonamide](/img/structure/B12753887.png)
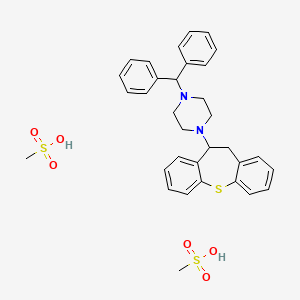


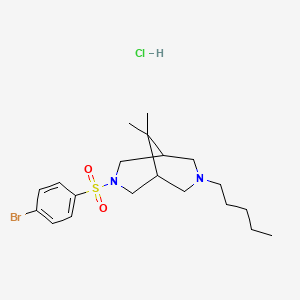
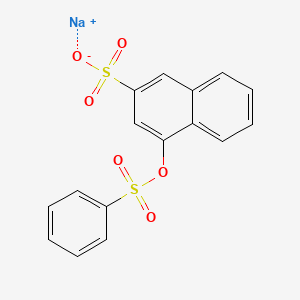
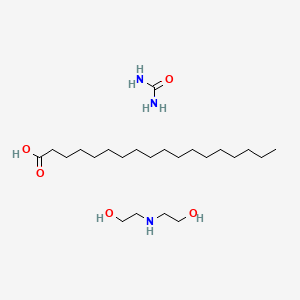
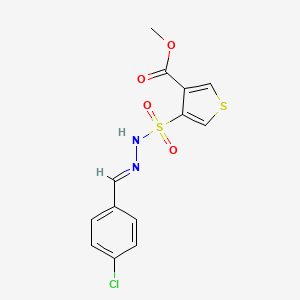
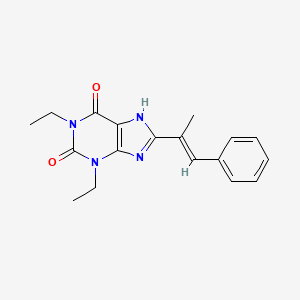

![(2S,3S)-N-[[(1R)-6-methoxy-1-methyl-1-(trifluoromethyl)-3,4-dihydroisochromen-7-yl]methyl]-2-phenylpiperidin-3-amine;dihydrochloride](/img/structure/B12753935.png)
